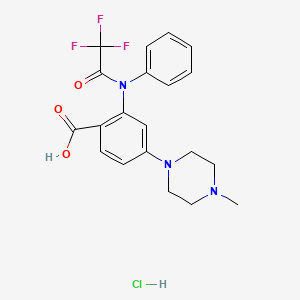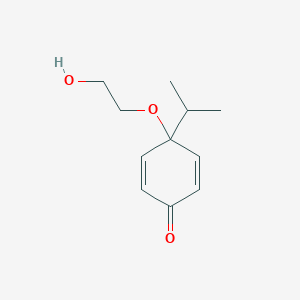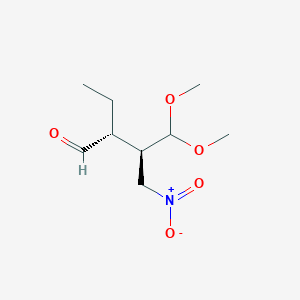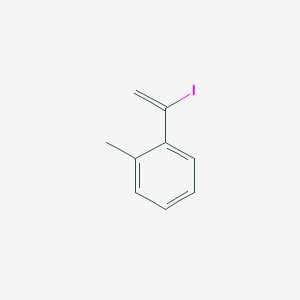![molecular formula C10H18N2O4S3 B12638672 N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-34-4](/img/structure/B12638672.png)
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a methanesulfinyl group, and a carbamothioyl group attached to an L-cysteine backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves multiple steps, starting with the protection of the L-cysteine amino group. This is followed by the introduction of the acetyl group through acetylation reactions. The methanesulfinyl group is then added via sulfoxidation reactions, and the carbamothioyl group is introduced through thiocarbamoylation reactions. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly attached and the compound’s integrity is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to manage the complex sequence of reactions. Purification steps, such as crystallization and chromatography, are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The acetyl and carbamothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group results in the formation of a sulfone derivative, while reduction can yield a thioether.
科学的研究の応用
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Research is ongoing into its potential therapeutic effects, including its antioxidant properties and ability to modulate immune responses.
Industry: It is used in the development of new materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress responses and cellular signaling. It may also interact with receptors and proteins involved in immune regulation, thereby exerting its effects on cellular functions.
類似化合物との比較
Similar Compounds
- N-Acetyl-S-{[4-(methylsulfinyl)butyl]carbamothioyl}-L-cysteine
- N-Acetyl-S-{[3-oxo-3-carboxy-n-propyl]carbamothioyl}-L-cysteine
Uniqueness
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
919990-34-4 |
|---|---|
分子式 |
C10H18N2O4S3 |
分子量 |
326.5 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H18N2O4S3/c1-7(13)12-8(9(14)15)6-18-10(17)11-4-3-5-19(2)16/h8H,3-6H2,1-2H3,(H,11,17)(H,12,13)(H,14,15)/t8-,19?/m0/s1 |
InChIキー |
RBVJIAJZFANPKT-LQABBHMDSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC(=S)NCCCS(=O)C)C(=O)O |
正規SMILES |
CC(=O)NC(CSC(=S)NCCCS(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)




![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)


![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)

